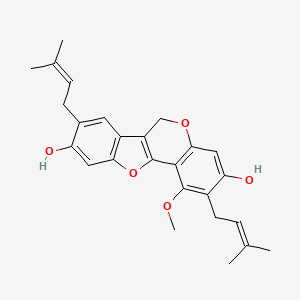
Glycyrrhizol A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyrrhizol A is a member of the class of coumestans that is 3,4-didehydroterocarpan substituted by hydroxy groups at positions 7 and 4', a methoxy group at position 5 and prenyl groups at positions 6 and 5'. Isolated from the roots of Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as an antibacterial agent and a plant metabolite. It is a polyphenol, a member of coumestans and an aromatic ether.
科学的研究の応用
Antimicrobial Activity
Antibacterial Properties
Glycyrrhizol A exhibits significant antibacterial activity, particularly against Streptococcus mutans, a primary bacterium responsible for dental caries. Studies have demonstrated that formulations containing this compound can effectively reduce salivary counts of S. mutans in both in vitro and in vivo settings. For instance, an herbal lollipop containing this compound was developed and tested, showing promising results in reducing bacterial levels without adversely affecting the overall oral microbiome .
Broader Spectrum Against Oral Pathogens
In addition to its effects on S. mutans, this compound has shown inhibitory effects against other periodontal pathogens such as Porphyromonas gingivalis and Prevotella intermedia. Research conducted by a team at the University of Iowa indicated that solutions derived from sugar-free lollipops containing this compound inhibited these bacteria effectively, though they did not affect certain other periodontal pathogens .
Dental Health Applications
Innovative Delivery Systems
The development of lollipops infused with this compound represents a novel approach to dental health, targeting cariogenic bacteria while providing a palatable delivery method for patients, particularly children. These lollipops have been tested in clinical settings with positive outcomes regarding their efficacy in reducing dental caries risk .
Anti-inflammatory Effects
Potential for Anti-inflammatory Treatment
Research suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions associated with inflammation. In animal studies, extracts from licorice containing this compound showed promise in reducing inflammation-related cytokines during viral infections, indicating potential applications in managing inflammatory diseases .
Antiviral Properties
Efficacy Against Viruses
Licorice extracts, including those containing this compound, have been investigated for their antiviral properties. For example, studies have highlighted their effectiveness against rotavirus in animal models, showcasing the compound's potential as a natural antiviral agent . This opens avenues for further research into its applications in viral infections.
Cancer Research
Inhibition of Cancer Cell Migration
Recent studies have explored the role of this compound in cancer research, particularly its ability to inhibit the migration of cancer cells. Extracts from Glycyrrhiza uralensis have shown anti-carcinogenic properties in various cancer models, suggesting that this compound may contribute to these effects through mechanisms that involve apoptosis and cell cycle arrest .
Summary Table of Applications
Case Studies
- Herbal Lollipop Study : An investigation into the efficacy of a licorice extract-based lollipop showed significant reductions in S. mutans levels among children aged 3–6 years old, supporting its use as a preventive measure against dental caries .
- Rotavirus Treatment Study : In a study involving piglets infected with rotavirus, treatment with licorice extract demonstrated significant improvements in symptoms and reduced viral shedding, highlighting its potential as an antiviral treatment .
- Cancer Cell Migration Study : Research indicated that licorice extracts containing this compound inhibited the metastasis of mammary carcinoma cells in murine models, suggesting promising applications in cancer therapy .
特性
CAS番号 |
877373-00-7 |
|---|---|
分子式 |
C26H28O5 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-methoxy-2,8-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C26H28O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,27-28H,8-9,13H2,1-5H3 |
InChIキー |
CBPFOSMNDISZLV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
正規SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Key on ui other cas no. |
877373-00-7 |
同義語 |
glycyrrhizol A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















